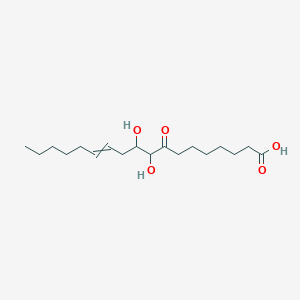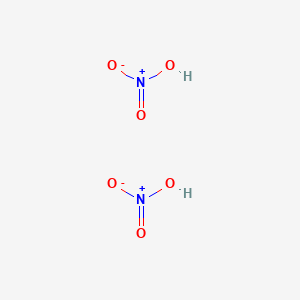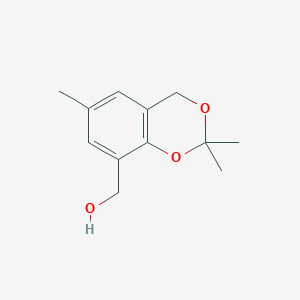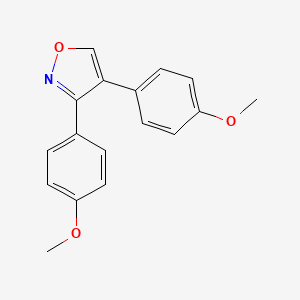![molecular formula C20H15N B14265119 4-[(Anthracen-9-YL)methyl]pyridine CAS No. 138858-85-2](/img/structure/B14265119.png)
4-[(Anthracen-9-YL)methyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Anthracen-9-YL)methyl]pyridine is an organic compound that features a pyridine ring substituted with an anthracene moiety. This compound is known for its intriguing photophysical properties and chemical stability, making it a valuable component in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-[(Anthracen-9-YL)methyl]pyridine can be synthesized through a Suzuki–Miyaura cross-coupling reaction. This involves the reaction of 9-bromoanthracene with pyridin-4-ylboronic acid in the presence of a palladium catalyst and a base . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified by column chromatography on silica gel .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. This includes scaling up the Suzuki–Miyaura reaction and employing efficient purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-[(Anthracen-9-YL)methyl]pyridine undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydroanthracene derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
4-[(Anthracen-9-YL)methyl]pyridine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-[(Anthracen-9-YL)methyl]pyridine involves its ability to interact with various molecular targets through its anthracene and pyridine moieties. The anthracene moiety can engage in π-π stacking interactions, while the pyridine ring can coordinate with metal ions or participate in hydrogen bonding . These interactions enable the compound to function effectively in fluorescent sensing and other applications .
Comparación Con Compuestos Similares
Similar Compounds
4-(Anthracen-9-yl)pyridine: Similar structure but lacks the methyl group on the pyridine ring.
9,10-Distyrylanthracene: Contains two styryl groups instead of a pyridine ring.
Di-9,10-(pyridine-4-yl)-anthracene: Features two pyridine rings attached to the anthracene moiety.
Uniqueness
4-[(Anthracen-9-YL)methyl]pyridine is unique due to its combination of the anthracene and pyridine moieties, which confer distinct photophysical properties and chemical reactivity. This makes it particularly useful in applications requiring fluorescence and coordination chemistry .
Propiedades
Número CAS |
138858-85-2 |
|---|---|
Fórmula molecular |
C20H15N |
Peso molecular |
269.3 g/mol |
Nombre IUPAC |
4-(anthracen-9-ylmethyl)pyridine |
InChI |
InChI=1S/C20H15N/c1-3-7-18-16(5-1)14-17-6-2-4-8-19(17)20(18)13-15-9-11-21-12-10-15/h1-12,14H,13H2 |
Clave InChI |
WQTGWMRKNAJEEN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CC4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5'-Methylenebis[1-methyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole]](/img/structure/B14265037.png)


![1-[(5-Bromothiophen-2-yl)methyl]-1H-imidazole](/img/structure/B14265049.png)
![[(4R,5R)-2,2-Diethyl-1,3-dioxolane-4,5-diyl]bis[bis(3,5-dimethylphenyl)methanol]](/img/structure/B14265056.png)
![2-(2,5-Di-tert-butylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14265061.png)
![1-[(7-Bromo-2,3-dimethyl-1-benzofuran-4-yl)methyl]-1H-imidazole](/img/structure/B14265063.png)

![{Amino[4-(propan-2-yl)phenyl]methyl}phosphonic acid](/img/structure/B14265084.png)



![Ethyl 8,9-dimethoxy-5,5-dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carboxylate](/img/structure/B14265108.png)

